molecular formula C₁₂H₁₀F₃NO₃ B1139651 2-Trifluoromethyl-alpha-acetamidocinnamic Acid CAS No. 3094-32-4

2-Trifluoromethyl-alpha-acetamidocinnamic Acid

Cat. No.: B1139651
CAS No.: 3094-32-4
M. Wt: 273.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Trifluoromethyl-alpha-acetamidocinnamic Acid involves several steps. One common method includes the reaction of 2-Trifluoromethylcinnamic Acid with acetic anhydride in the presence of a catalyst . The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Trifluoromethyl-alpha-acetamidocinnamic Acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Trifluoromethyl-alpha-acetamidocinnamic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Trifluoromethyl-alpha-acetamidocinnamic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use, such as in enzyme inhibition studies or drug development .

Comparison with Similar Compounds

2-Trifluoromethyl-alpha-acetamidocinnamic Acid can be compared with other cinnamic acid derivatives, such as:

The uniqueness of this compound lies in its combination of trifluoromethyl and acetamido groups, which confer specific reactivity and solubility characteristics .

Properties

IUPAC Name

(E)-2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c1-7(17)16-10(11(18)19)6-8-4-2-3-5-9(8)12(13,14)15/h2-6H,1H3,(H,16,17)(H,18,19)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLNJIRMSFAIEV-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C/C1=CC=CC=C1C(F)(F)F)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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